molecular formula C16H18N2O3 B2784424 N-(2-(3-methylisoxazol-5-yl)ethyl)-4-oxo-4-phenylbutanamide CAS No. 1421517-63-6

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-oxo-4-phenylbutanamide

Cat. No. B2784424
CAS RN: 1421517-63-6
M. Wt: 286.331
InChI Key: STCSFUKCOOJYAK-UHFFFAOYSA-N
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Description

“N-(2-(3-methylisoxazol-5-yl)ethyl)-4-oxo-4-phenylbutanamide” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .

Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

Research has shown that derivatives of N-(substituted benzothiazol-2-yl)amide, which share structural similarities with N-(2-(3-methylisoxazol-5-yl)ethyl)-4-oxo-4-phenylbutanamide, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Specifically, compounds in this category have demonstrated promising efficacy in reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating a potential lead in the search for safer and more effective anticonvulsants with neuroprotective effects (M. Hassan, S. Khan, M. Amir, 2012).

Future Directions

Isoxazole and its derivatives have immense importance in the field of drug discovery . Given their significant biological activities, it is imperative to develop new eco-friendly synthetic strategies . The focus of future research could be on developing alternate metal-free synthetic routes . This could potentially lead to the development of new compounds with promising biological activities .

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-11-14(21-18-12)9-10-17-16(20)8-7-15(19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCSFUKCOOJYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)CCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-oxo-4-phenylbutanamide

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